5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide
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Overview
Description
“5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, chloromethyl group, and sulfonamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloromethyl group might be susceptible to nucleophilic substitution reactions, and the sulfonamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Synthesis and Biological Evaluation
Cyclooxygenase-2 Inhibitors : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, similar in structure to 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide, were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showing significant potential for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Pyrazoline benzensulfonamides, incorporating pyrazoline and sulfonamide pharmacophores, were designed and evaluated for their inhibitory activities against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, displaying low cytotoxicity and potential as novel inhibitors (Ozmen Ozgun et al., 2019).
Antiviral Activity : New derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were synthesized and showed anti-tobacco mosaic virus activity, indicating their potential use in antiviral research (Chen et al., 2010).
Computational Analysis and Docking Studies
Molecular Docking and DFT Calculations : Novel benzenesulfonamide derivatives were synthesized, and their structures were elucidated through molecular docking and density functional theory (DFT) calculations, aiming to identify potential interactions against biological targets (Fahim & Shalaby, 2019).
Antimicrobial and Antitubercular Agents : A series of benzene sulfonamide pyrazole oxadiazole derivatives were evaluated for their antimicrobial and antitubercular activities, with molecular docking studies suggesting their potential as antitubercular agents (Shingare et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As a relatively new compound, its effects on various biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
Properties
IUPAC Name |
5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3,(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAJTDVEROXWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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